molecular formula C12H11NO3 B11889681 2-Ethyl-3-hydroxyquinoline-4-carboxylic acid CAS No. 811432-22-1

2-Ethyl-3-hydroxyquinoline-4-carboxylic acid

Cat. No.: B11889681
CAS No.: 811432-22-1
M. Wt: 217.22 g/mol
InChI Key: ZTMCZBHWGMCCLI-UHFFFAOYSA-N
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Description

2-Ethyl-3-hydroxyquinoline-4-carboxylic acid is a quinoline derivative known for its diverse applications in various fields, including chemistry, biology, and medicine. Quinoline derivatives are significant due to their unique structural properties and potential biological activities .

Preparation Methods

The synthesis of 2-Ethyl-3-hydroxyquinoline-4-carboxylic acid can be achieved through several methods. One common approach involves the Pfitzinger reaction, which uses isatin and ethyl acetoacetate as starting materials . The reaction typically requires acidic conditions and heating to facilitate the formation of the quinoline ring. Another method involves the Sonogashira cross-coupling reaction, which introduces an ethynyl group into the quinoline structure . Industrial production methods often employ these synthetic routes with optimized reaction conditions to achieve high yields and purity.

Chemical Reactions Analysis

2-Ethyl-3-hydroxyquinoline-4-carboxylic acid undergoes various chemical reactions, including:

Mechanism of Action

Comparison with Similar Compounds

2-Ethyl-3-hydroxyquinoline-4-carboxylic acid can be compared with other quinoline derivatives such as:

Properties

CAS No.

811432-22-1

Molecular Formula

C12H11NO3

Molecular Weight

217.22 g/mol

IUPAC Name

2-ethyl-3-hydroxyquinoline-4-carboxylic acid

InChI

InChI=1S/C12H11NO3/c1-2-8-11(14)10(12(15)16)7-5-3-4-6-9(7)13-8/h3-6,14H,2H2,1H3,(H,15,16)

InChI Key

ZTMCZBHWGMCCLI-UHFFFAOYSA-N

Canonical SMILES

CCC1=NC2=CC=CC=C2C(=C1O)C(=O)O

Origin of Product

United States

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